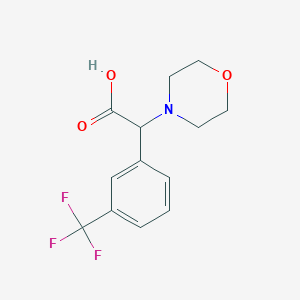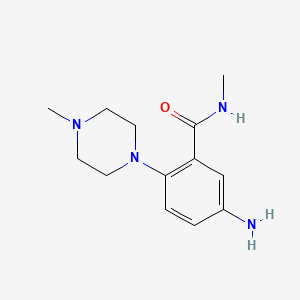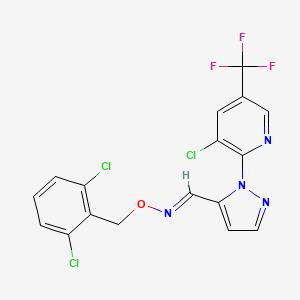
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid, also known as MTPA, is a chiral derivatizing agent that is widely used in the field of analytical chemistry. It is a white crystalline powder that has a molecular formula of C12H13F3NO3 and a molecular weight of 277.24 g/mol. MTPA is known for its ability to form diastereomers with chiral compounds, which allows for their separation and analysis by various analytical techniques.
Mecanismo De Acción
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid forms diastereomers with chiral compounds by reacting with their functional groups such as amino, hydroxyl, and carboxyl groups. The diastereomers formed have different physical and chemical properties, which allows for their separation and analysis by various analytical techniques.
Biochemical and Physiological Effects:
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid does not have any known biochemical or physiological effects as it is not used as a drug or medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid in lab experiments include its ability to form diastereomers with chiral compounds, which allows for their separation and analysis by various analytical techniques. It is also relatively easy to synthesize and is commercially available. The limitations of using 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid include its potential toxicity and the need for careful handling and disposal. It is also not effective for the analysis of all chiral compounds and may not be suitable for certain analytical techniques.
Direcciones Futuras
For the use of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid in analytical chemistry include its application in the analysis of new and emerging chiral compounds such as pharmaceuticals and natural products. There is also potential for the development of new and improved methods for the synthesis of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid and its derivatives. Additionally, 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid may find applications in other fields such as materials science and nanotechnology.
Métodos De Síntesis
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid can be synthesized using a variety of methods, including the reaction of 2-morpholinoacetic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-morpholinoacetic acid with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid is widely used in the field of analytical chemistry for the analysis of chiral compounds. It is used to form diastereomers with chiral compounds, which allows for their separation and analysis by various analytical techniques such as gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy. 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid has been used in the analysis of various compounds such as amino acids, alcohols, and carboxylic acids.
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(8-10)11(12(18)19)17-4-6-20-7-5-17/h1-3,8,11H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNVWPMUGLEMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)
![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)

![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)

![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2687266.png)